![molecular formula C15H19ClO4 B14300889 Diethyl [2-(3-chlorophenyl)ethyl]propanedioate CAS No. 119035-44-8](/img/structure/B14300889.png)
Diethyl [2-(3-chlorophenyl)ethyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-(3-chlorophenyl)ethyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a propanedioate (malonate) group, which is diethylated, and a 3-chlorophenyl group attached to the ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(3-chlorophenyl)ethyl]propanedioate typically involves the alkylation of diethyl malonate with an appropriate halide. The general procedure includes the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion is then reacted with 3-chlorophenylethyl bromide under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [2-(3-chlorophenyl)ethyl]propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted phenylacetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Hydrolysis: Yields 3-chlorophenylacetic acid and diethyl malonate.
Decarboxylation: Yields 3-chlorophenylacetic acid.
Applications De Recherche Scientifique
Diethyl [2-(3-chlorophenyl)ethyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential precursor for the synthesis of bioactive molecules with therapeutic properties.
Material Science: May be used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl [2-(3-chlorophenyl)ethyl]propanedioate in biological systems is not well-documented. its reactivity can be attributed to the presence of the ester groups and the 3-chlorophenyl moiety, which can interact with various molecular targets through nucleophilic and electrophilic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the 3-chlorophenyl group.
Ethyl acetoacetate: Another ester with similar reactivity but different structural features.
Uniqueness
Diethyl [2-(3-chlorophenyl)ethyl]propanedioate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and physical properties compared to simpler esters like diethyl malonate and ethyl acetoacetate .
Propriétés
Numéro CAS |
119035-44-8 |
|---|---|
Formule moléculaire |
C15H19ClO4 |
Poids moléculaire |
298.76 g/mol |
Nom IUPAC |
diethyl 2-[2-(3-chlorophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C15H19ClO4/c1-3-19-14(17)13(15(18)20-4-2)9-8-11-6-5-7-12(16)10-11/h5-7,10,13H,3-4,8-9H2,1-2H3 |
Clé InChI |
FALXKMHHSCIHSD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC1=CC(=CC=C1)Cl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


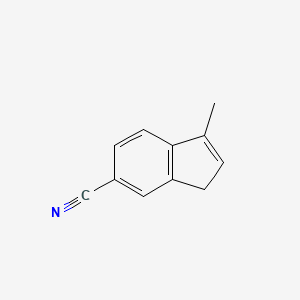
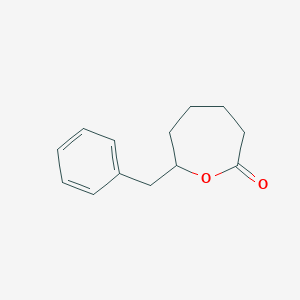

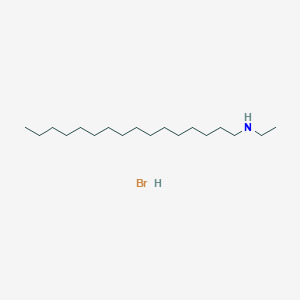
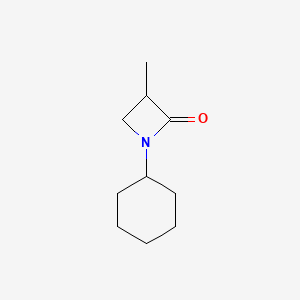
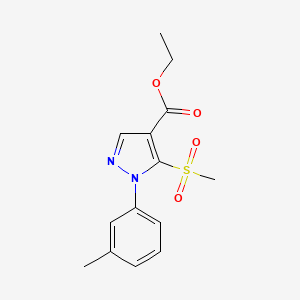
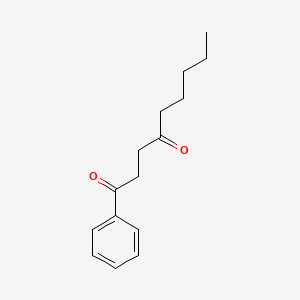
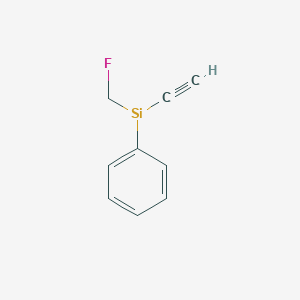

![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
![{[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid](/img/structure/B14300865.png)
![Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate](/img/structure/B14300871.png)
![2-[(Ethoxycarbonyl)amino]butyl acetate](/img/structure/B14300877.png)
![7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one](/img/structure/B14300883.png)
